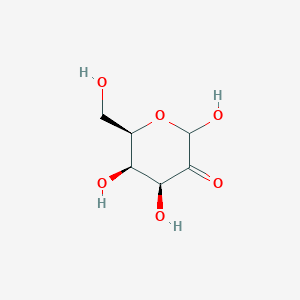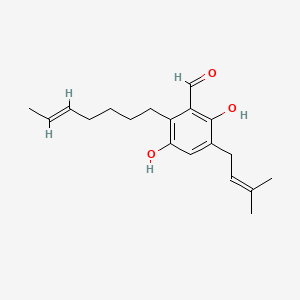
Isotetrahydroauroglaucin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isotetrahydroauroglaucin is a member of the class of benzaldehydes that is benzaldehyde substituted by hydroxy groups at positions 3 and 6, a prenyl group at position 5 and a a hept-5-en-1-yl at position 2. Isolated from Chaetomium globosum and other fungal species, it exhibits radical scavenging activities. It has a role as a radical scavenger, a fungal metabolite and a Chaetomium metabolite. It is a member of benzaldehydes and a member of hydroquinones.
Aplicaciones Científicas De Investigación
Bacteriocins: Potential in Food Preservation and Human Health
Research on bacteriocins, ribosomally synthesized antimicrobial peptides, reveals their traditional use in food preservation and potential in human health. They are considered for applications like novel antibiotics, carrier molecules, and cancer treatment, emphasizing their relevance beyond food industries. This expanding application scope demonstrates the versatility of such compounds (Chikindas et al., 2018).
Environmental Impact of Veterinary Antibiotics
The environmental fate of antibiotics, particularly those used in animal husbandry, raises concerns. These substances, including their metabolites and degradation products, significantly impact terrestrial and aquatic environments. Research underscores the importance of understanding the behavior of antibiotics in the environment and their impact on various ecosystems (Kemper, 2008).
Drug Discovery and Molecular Biology
The integration of molecular biology in drug research, including antibiotics, has significantly contributed to medicine. This approach helps in understanding the genetic basis of diseases and identifying new therapeutic targets. The development and application of antibiotics are directly influenced by advancements in genomic sciences and molecular biology (Drews, 2000).
Antibiotics in Aquatic Environments
The presence of antibiotics in aquatic environments is a growing concern. These compounds, not fully metabolized by the body, end up in surface waters and groundwater, posing risks to non-target species. Understanding the concentrations, ecotoxicity, and environmental risks of these antibiotics is crucial for assessing their impact on aquatic organisms (Kovaláková et al., 2020).
Antibiotic Resistance in Biofilms
The rise in antibiotic resistance is a significant concern, partly due to the sublethal concentrations used in treating chronic infections. Research focuses on the strategies to combat medical device-related infections and the mechanisms behind bacterial resistance in biofilms, which is vital for developing effective antibiotics (Anwar et al., 1992).
Propiedades
Número CAS |
74886-32-1 |
|---|---|
Fórmula molecular |
C19H26O3 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-[(E)-hept-5-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C19H26O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-5,10,12-13,21-22H,6-9,11H2,1-3H3/b5-4+ |
Clave InChI |
HBLOFOWPCVDNCG-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/CCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
SMILES |
CC=CCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
SMILES canónico |
CC=CCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



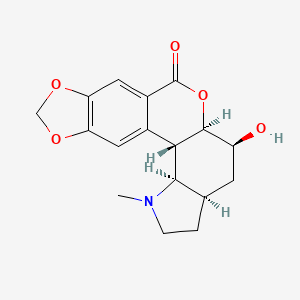
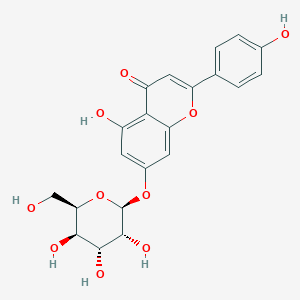
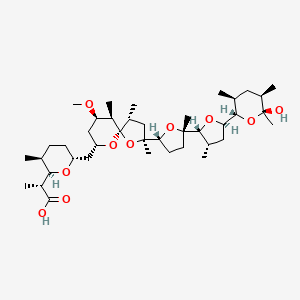
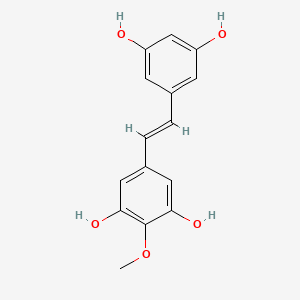
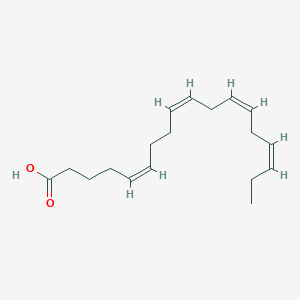

![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1252426.png)
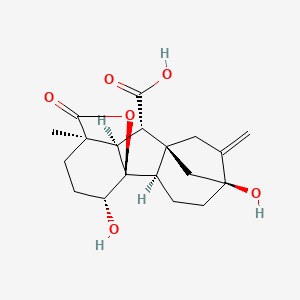
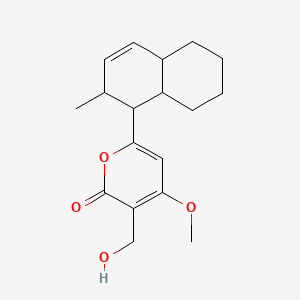

![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)
![[1,2-Diacetyloxy-1-(6-oxo-2,3-dihydropyran-2-yl)heptan-3-yl] acetate](/img/structure/B1252432.png)

